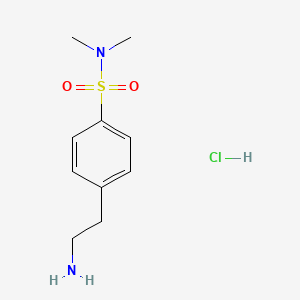
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a water-soluble, irreversible inhibitor of serine proteases, which include enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical studies to prevent protein degradation during purification processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzenesulfonyl fluoride with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is often subjected to crystallization and drying to obtain a stable, pure compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is widely used in scientific research due to its ability to inhibit serine proteases. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to prevent protein degradation and to study enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications in treating diseases involving protease activity, such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various biochemical assays
Mecanismo De Acción
The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification leads to the irreversible inhibition of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. The specificity of this compound is similar to that of other serine protease inhibitors, but it is more stable at low pH values .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Another serine protease inhibitor with similar applications but different stability profiles.
Phenylmethylsulfonyl fluoride (PMSF): A widely used serine protease inhibitor but less stable in aqueous solutions compared to 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride.
Uniqueness
This compound is unique due to its high stability in aqueous solutions and its ability to inhibit a broad range of serine proteases. This makes it a valuable tool in biochemical research and industrial applications .
Propiedades
Fórmula molecular |
C10H17ClN2O2S |
|---|---|
Peso molecular |
264.77 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6H,7-8,11H2,1-2H3;1H |
Clave InChI |
OOCJHLKGPRQFML-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
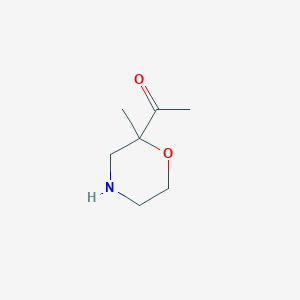
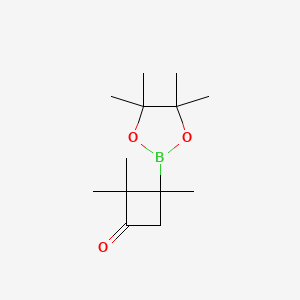
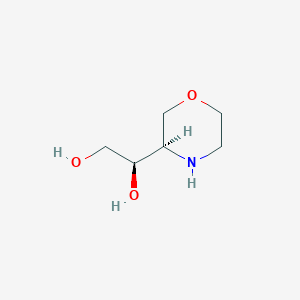
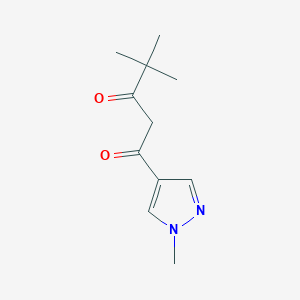
![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
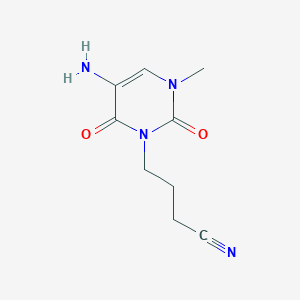

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
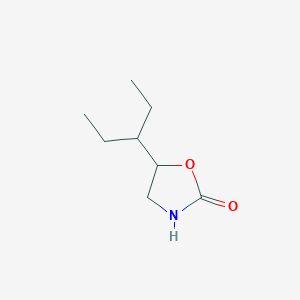
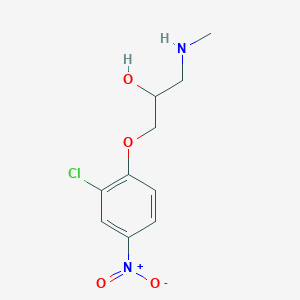
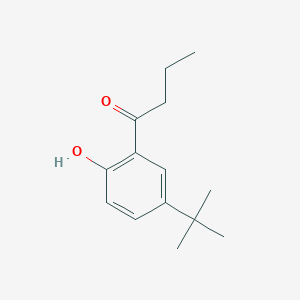
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
